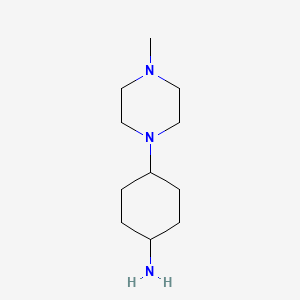

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJUZYHRQDOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclohexane and Piperazine Scaffolds in Modern Organic and Medicinal Chemistry

The molecular architecture of many modern therapeutic agents is built upon specific, recurring structural frameworks known as scaffolds. Among the most prevalent and functionally versatile of these are the cyclohexane (B81311) and piperazine (B1678402) moieties, both of which are integral to the structure of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (B1426727).

The cyclohexane ring is a fundamental carbocycle in organic chemistry, valued for its conformational properties which can be exploited in drug design. researchgate.netacs.org Its three-dimensional chair and boat conformations allow for precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors. Conformational rigidification, a strategy where flexible molecules are locked into a specific shape, is an established approach in medicinal chemistry to enhance affinity, selectivity, and metabolic stability. digitellinc.comrsc.org In this context, cyclohexane derivatives serve as non-planar, saturated spacers and frameworks in a wide array of biologically active compounds, including those with antimicrobial properties. researchgate.net

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged" structure in medicinal chemistry. tandfonline.comnih.gov This designation stems from its frequent appearance in a vast number of approved drugs and biologically active compounds. researchgate.netnih.gov The unique characteristics of piperazine, such as its water solubility, basicity, and straightforward chemical reactivity, make it a versatile building block. tandfonline.comnih.gov It can be readily modified at its nitrogen atoms to modulate physicochemical properties, improve pharmacokinetics, or link different pharmacophoric elements within a single molecule. tandfonline.com Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects. researchgate.netthieme-connect.comnih.gov

Overview of Amine Derivatives As Key Building Blocks in Advanced Synthetic Methodologies

Amines, which are organic derivatives of ammonia (B1221849), are a cornerstone of synthetic organic chemistry. vanderbilt.edu Classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom, these compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemistry.coach The nitrogen atom in an amine possesses a lone pair of electrons, rendering it both basic and nucleophilic, which is the source of its broad reactivity. vanderbilt.edu

Amine derivatives serve as key building blocks in a multitude of synthetic transformations. One of the most fundamental methods for their preparation is the alkylation of ammonia or lower-order amines, though this can lead to mixtures of products. chemistry.coach More controlled syntheses are often preferred. For instance, the Gabriel synthesis provides a reliable route to primary amines. vanderbilt.edu

A widely used and versatile method for synthesizing amines from carbonyl compounds is reductive amination . chemistry.coachrsc.org This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. chemistry.coachpressbooks.pub This methodology is highly valued for its efficiency and selectivity in creating primary, secondary, and tertiary amines. chemistry.coach The chief commercial application of amines is as intermediates in the creation of medicines and fibers.

Research Trajectory and Unexplored Academic Facets of 4 4 Methylpiperazin 1 Yl Cyclohexan 1 Amine in Fundamental Chemical Science

Established Synthetic Pathways for Piperazine- and Cyclohexane-Containing Amines

The construction of molecules containing piperazine and cyclohexane amine scaffolds relies on several robust and well-documented synthetic strategies. These methods provide reliable access to the core structures, forming the foundation for the synthesis of this compound and related compounds.

Reductive Amination Strategies in N-Alkylation

Reductive amination is a cornerstone in the synthesis of amines and plays a pivotal role in the N-alkylation of piperazine and the formation of the primary amine on the cyclohexane ring. nih.govresearchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.comorganic-chemistry.org

A key precursor for the target molecule is 4-(4-methylpiperazin-1-yl)cyclohexan-1-one. vibrantpharma.com The synthesis of this compound can be achieved by the reductive amination of this ketone with ammonia (B1221849) or an ammonia equivalent. organic-chemistry.org Various reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.

| Reducing Agent | Characteristics | Reference |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective, suitable for a wide range of aldehydes and ketones. | organic-chemistry.orgnih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic. | iau.ir |

| α-picoline-borane | Can be used in various solvents, including methanol (B129727) and water, or under neat conditions. | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | A "green" method, but may require higher pressures and temperatures. | iau.ir |

| Zirconium borohydride–piperazine (ZBPP) | Mild, efficient, and non-toxic reagent with high chemoselectivity. | iau.ir |

This methodology is widely applied in the pharmaceutical industry due to its operational simplicity and the broad availability of starting materials. nih.govresearchgate.net For instance, the synthesis of various piperazine-based compounds has been successfully achieved using reductive amination with different aldehydes and ketones. nih.govnih.gov

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution is a fundamental reaction for forming C-N bonds, where an amine, acting as a nucleophile, displaces a leaving group on an alkyl substrate. studymind.co.uksavemyexams.com The lone pair of electrons on the nitrogen atom of an amine facilitates the attack on an electrophilic carbon atom, typically an alkyl halide. youtube.comlibretexts.org

In the context of synthesizing this compound analogs, this method can be used for the N-alkylation of the piperazine ring. For example, piperazine can be reacted with an alkyl halide to introduce various substituents. However, a significant drawback of this method is the potential for multiple alkylations, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which necessitates purification steps. studymind.co.uklibretexts.org Using a large excess of the amine nucleophile can help to favor the formation of the desired mono-alkylated product. studymind.co.uk

General Reaction Scheme for Nucleophilic Substitution:

R-X + HNR'₂ → R-NR'₂ + HX

(Where R-X is an alkyl halide and HNR'₂ is a primary or secondary amine)

Amide Formation and Subsequent Reduction Pathways

A versatile, multi-step approach to synthesizing amines involves the formation of an amide bond followed by its reduction. youtube.com This pathway offers a high degree of control and is particularly useful for preparing primary amines without the over-alkylation issues seen in nucleophilic substitution. chadsprep.com

The synthesis can be initiated by reacting a carboxylic acid or its derivative (like an acid chloride) with an amine to form a stable amide intermediate. nih.govgoogle.com For example, a cyclohexane carboxylic acid derivative could be coupled with an appropriate amine. Subsequently, the carbonyl group of the amide is reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to yield the final amine. youtube.comglobethesis.com

| Step | Reaction | Reagents | Reference |

| 1. Amide Formation | Carboxylic Acid + Amine → Amide | Coupling agents (e.g., EDC, HOBt), or conversion to acid chloride (e.g., SOCl₂) followed by amine addition. | nih.govresearchgate.net |

| 2. Amide Reduction | Amide → Amine | Lithium aluminum hydride (LiAlH₄), Borane-THF complex. | youtube.comglobethesis.com |

This method is advantageous as amides are generally stable and easy to handle, providing a reliable route to complex amine structures. youtube.com

Application of C-N Coupling Reactions in Related Syntheses

For the synthesis of aryl-substituted piperazine or cyclohexane amine analogs, palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally powerful tools. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. organic-chemistry.org

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org It is widely used in both academic and industrial settings for the preparation of pharmaceuticals containing N-arylpiperazine motifs. acs.orgnih.gov The reaction typically employs a palladium catalyst in combination with a specific phosphine (B1218219) ligand and a base. acsgcipr.org

Key Components of Buchwald-Hartwig Amination:

Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-formed palladium complex. acsgcipr.orgacs.org

Ligand: Often a bulky, electron-rich phosphine ligand (e.g., BINAP, DPPF, or specialized Buchwald ligands like BrettPhos) that facilitates the catalytic cycle. wikipedia.orgacs.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the amine. libretexts.org

Substrates: An aryl halide (or pseudohalide) and a primary or secondary amine. organic-chemistry.org

Advanced Synthetic Approaches and Process Optimization

To address challenges such as stereocontrol and process efficiency, advanced synthetic methods are employed. These approaches are crucial for producing specific isomers of this compound and for optimizing the synthesis for large-scale production.

Stereoselective Synthesis of Cyclohexane Amine Derivatives and Isomer Separation

The cyclohexane ring in 4-substituted cyclohexan-1-amines can exist as cis and trans geometric isomers. unacademy.comlibretexts.org In the cis isomer, the substituents at positions 1 and 4 are on the same side of the ring, while in the trans isomer, they are on opposite sides. unacademy.comlibretexts.org The relative orientation of these substituents can significantly impact the biological activity of the molecule.

Achieving a high purity of the desired stereoisomer can be accomplished through two main strategies:

Stereoselective Synthesis: This involves using synthetic methods that preferentially form one isomer over the other. Biocatalysis, for example, has emerged as a powerful tool for the stereoselective synthesis of amines. nih.gov Transaminases can be used for the diastereotope-selective amination of a ketone precursor or for the diastereomer-selective deamination of an existing cis/trans mixture. nih.govresearchgate.net In some cases, a single transaminase can be used to dynamically convert a less desired cis-isomer into the more thermodynamically stable trans-isomer. nih.gov

Isomer Separation: When a synthetic route produces a mixture of cis and trans isomers, separation techniques are required. These can include traditional methods like column chromatography or crystallization. For cyclohexane diamines, a process involving the formation of dihydrochloride (B599025) salts in a methanol solution has been used to selectively recover the trans isomer. google.com

The choice between these strategies depends on the specific requirements of the synthesis and the relative stability and physical properties of the isomers. nih.govgoogle.com

Microwave-Assisted Synthetic Protocols for Related Piperazine-Substituted Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govnih.gov This technology has been effectively applied to the synthesis of various heterocyclic compounds, including piperazine-substituted derivatives. The methodology leverages the efficient heating of polar solvents and reagents by microwave irradiation, which can significantly enhance reaction rates. nih.gov

In the synthesis of monosubstituted piperazine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from several hours under reflux conditions to just a few minutes, while maintaining comparable yields and purity. nih.govmdpi.com This acceleration is applicable to reactions such as the aza-Michael addition of unsaturated compounds onto piperazine or the electrophilic substitution with chloro-derivatives. nih.gov The use of microwave-assisted protocols extends to more complex structures, including the synthesis of piperazine-linked 3,5-disubstituted 1,2,4-triazoles, which can be achieved efficiently without the need for a base or solvent. scipublications.com

The benefits of microwave assistance are also evident in multicomponent reactions. For instance, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives from 1-methylpiperidin-4-one and other reagents showed superior yields and significantly reduced reaction times with microwave heating compared to conventional methods. nih.gov Similarly, the condensation reactions to form quinoline (B57606) thiosemicarbazones endowed with a piperidine (B6355638) moiety were achieved in excellent yields within 3-5 minutes under microwave irradiation, a significant improvement over the longer times required for conventional refluxing. nih.govmdpi.com

The table below summarizes various microwave-assisted synthetic protocols for compounds featuring piperazine or related saturated heterocyclic moieties, highlighting the efficiency of this technique.

| Compound Class | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Monosubstituted Piperazines | Piperazine, Electrophilic/Unsaturated Compounds | Microwave Irradiation | Minutes | Comparable to conventional | nih.gov |

| Piperazine-linked 1,2,4-triazoles | Piperazine substituted nitrile, Hydrazide | Microwave Irradiation (Solvent-free) | Short | Good | scipublications.com |

| (Piperidin-1-yl)quinoline-carbothioamides | 2-(piperidin-1-yl)quinoline-3-carbaldehydes, Thiosemicarbazides | Microwave Irradiation, Ethanol, Acetic acid | 3-5 min | Excellent | nih.govmdpi.com |

| Pyridopyrimidines | 4-piperidone hydrochloride, Aldehydes, Urea/Thiourea | Microwave Irradiation (Solvent-free), NaOEt | 30 sec | Excellent | mdpi.com |

| 2,5-Piperazinediones | N-Boc dipeptide esters | Microwave Irradiation (Solvent-free) | Minutes | Good to Excellent | researchgate.net |

Development and Application of Novel Catalytic Systems in Amine Synthesis

The synthesis of amines, particularly alkyl amines, is a cornerstone of organic chemistry due to their prevalence in pharmaceuticals and fine chemicals. k-online.comsciencedaily.com While significant progress has been made in synthesizing aryl amines, the preparation of alkyl amines presents unique challenges, such as the instability of metal alkyl intermediates. k-online.comsciencedaily.com Recent research has focused on developing novel catalytic systems to overcome these hurdles, enhancing efficiency, selectivity, and sustainability.

One innovative approach combines photocatalysis with copper catalysis to efficiently produce alkyl amines from readily available alkyl carboxylic acids. k-online.comsciencedaily.com This dual catalytic system allows the use of alkyl redox-active esters as starting materials, which are more stable and less toxic than traditional alkyl halides. k-online.com The photocatalyst generates an alkyl radical, which is then coupled with a nitrogen-containing partner via the copper catalyst, demonstrating high selectivity and broad functional group compatibility. k-online.comsciencedaily.com

Reductive amination is another critical pathway for amine synthesis, and advancements in heterogeneous catalysis have significantly improved its efficacy. For the synthesis of cyclohexylamine (B46788) from cyclohexanone, bimetallic catalysts such as Rh-Ni supported on silica (B1680970) (Rh-Ni/SiO₂) have shown superior performance compared to their monometallic counterparts. mdpi.com The addition of nickel to the rhodium catalyst enhances metal dispersion and surface acidity, leading to higher conversion rates (up to 99.8%) and excellent selectivity for the primary amine. mdpi.com Similarly, nickel-copper hybrid materials have been developed as low-cost, noble-metal-free catalysts for N-alkyl amine synthesis via alcohol amination. cas.cn

Furthermore, metal-free catalytic systems are gaining traction as environmentally benign alternatives. Amine-rich carbon dots have been utilized as effective nano-aminocatalysts in aqueous media. units.it These nanoparticles possess numerous surface amino groups that can catalyze reactions like Michael additions through the formation of iminium ion or enamine intermediates, aligning with green chemistry principles. units.it Transition-metal-catalyzed hydroamination and hydroaminoalkylation also represent ideal, atom-economical methods for introducing amine functionalities directly to unfunctionalized hydrocarbons. acs.org

The following table details various novel catalytic systems for amine synthesis.

| Catalytic System | Reaction Type | Substrate(s) | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Photocatalysis + Copper Catalysis | Cross-coupling | Alkyl redox-active esters, N-nucleophiles | Alkyl amines | Avoids unstable alkyl halides; high selectivity. | k-online.comsciencedaily.com |

| Rh-Ni/SiO₂ | Reductive Amination | Cyclohexanone, NH₃, H₂ | Cyclohexylamine | High conversion (99.8%) and selectivity (96.6%); recyclable. | mdpi.com |

| Ni/Al₂O₃ | Reductive Amination | Phenol, NH₃ | Cyclohexylamine | High yield (99%); industrial relevance. | mdpi.com |

| Amine-rich Carbon Dots | Michael Addition | α,β-Unsaturated carbonyls, Nucleophiles | Adducts | Metal-free; operates in water; recyclable. | units.it |

| Nickel-Copper Hybrid | Alcohol Amination | Alcohols, Amines | N-alkyl amines | Noble-metal-free; stable and reusable. | cas.cn |

| [Rh(cod)Cl]₂ | Hydroaminomethylation | Alkenes, Amines | Alkyl amines | Low catalyst loading; mild conditions. | acs.org |

Utility of this compound as a Versatile Synthetic Intermediate

The structural motif of a substituted cyclohexylamine is a key component in a variety of biologically active molecules. Specifically, trans-4-substituted cyclohexane-1-amines serve as crucial synthetic intermediates in the pharmaceutical industry. nih.govresearchgate.net One of the most significant applications of this structural class is in the synthesis of cariprazine (B1246890), an antipsychotic drug used to treat conditions such as bipolar I disorder. nih.govresearchgate.net The trans stereochemistry of the cyclohexane ring is essential for the drug's therapeutic activity, making the stereoselective synthesis of these intermediates a critical challenge. nih.gov

The compound this compound and its analogs fit this profile, positioning them as valuable building blocks. The synthesis of cariprazine involves intermediates like trans-ethyl 2-(4-aminocyclohexyl)acetate, highlighting the importance of the trans-4-aminocyclohexyl moiety. nih.gov Chemical synthesis routes often produce a mixture of cis and trans diastereomers. researchgate.net Consequently, developing methods to isolate the desired trans isomer or to convert the unwanted cis isomer into the trans form is of great industrial interest. nih.gov

Beyond this specific application, the piperazine moiety within this compound offers additional synthetic handles for constructing diverse molecular libraries. Piperazine derivatives are widely used in medicinal chemistry for their favorable pharmacokinetic properties and their ability to act as scaffolds in designing ligands for various biological targets, including G-protein coupled receptors and enzymes.

Spectroscopic Investigations for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in determining the intricate three-dimensional structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic connectivity and functional groups within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Proton and Carbon Environments

While specific experimental spectra for this compound are not widely published, a detailed analysis can be performed based on the well-established principles of NMR spectroscopy and data from analogous structures. researchgate.net The molecular structure comprises three key environments: the cyclohexane ring, the piperazine ring, and the N-methyl group.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclohexane and piperazine rings. The protons on the cyclohexane ring will exhibit complex splitting patterns due to axial and equatorial dispositions, with chemical shifts typically appearing in the range of 1.0-3.0 ppm. chemicalbook.com The proton (H-1) attached to the same carbon as the amine group would likely be found in the 2.5-3.0 ppm region. The protons on the piperazine ring typically resonate as broad multiplets between 2.3 and 2.9 ppm. The singlet for the N-methyl (N-CH₃) group is anticipated to be a sharp signal around 2.2-2.3 ppm.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the N-methyl group is expected to appear at approximately 46 ppm. The carbons of the piperazine ring typically show signals in the 50-55 ppm range. The cyclohexane ring carbons would display signals further upfield, generally between 25 and 50 ppm, with the carbon atom bonded to the amine group (C-1) appearing at a distinct chemical shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclohexane C-1 | ~2.5 - 3.0 (methine) | ~50 - 55 |

| Cyclohexane C-2, C-6 | ~1.2 - 2.0 (methylene) | ~30 - 35 |

| Cyclohexane C-3, C-5 | ~1.2 - 2.0 (methylene) | ~25 - 30 |

| Cyclohexane C-4 | ~2.2 - 2.7 (methine) | ~60 - 65 |

| Piperazine C-2', C-6' | ~2.4 - 2.8 (methylene) | ~50 - 55 |

| Piperazine C-3', C-5' | ~2.3 - 2.7 (methylene) | ~53 - 58 |

| N-CH₃ | ~2.2 - 2.3 (singlet) | ~46 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by analyzing their vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, piperazine, and alkane moieties.

The primary amine (-NH₂) group will typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. The C-H stretching vibrations of the cyclohexane and piperazine rings and the methyl group are anticipated in the 2800-3000 cm⁻¹ region. Furthermore, the C-N stretching vibrations from the amine and piperazine groups will likely produce signals in the 1000-1250 cm⁻¹ range. A detailed vibrational analysis of the piperazine ring shows characteristic C-C stretching vibrations between 1430-1625 cm⁻¹ and C-N stretching bands around 1049-1186 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Amine/Piperazine (C-N) | Stretching | 1000 - 1250 |

Stereochemical Considerations and Isomeric Forms of Substituted Cyclohexanes

As a 1,4-disubstituted cyclohexane, this compound can exist as two geometric isomers: cis and trans. These isomers are diastereomers and have different physical and chemical properties. The stereochemistry is dictated by the relative orientation of the amine and the 4-methylpiperazin-1-yl groups on the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.

In the cis isomer , one substituent is in an axial position while the other is equatorial (axial/equatorial or a,e). Through a process called ring flipping, this conformation interconverts to an energetically equivalent equatorial/axial (e,a) form.

In the trans isomer , the substituents can be either both axial (diaxial or a,a) or both equatorial (diequatorial or e,e).

The 4-methylpiperazin-1-yl group is significantly bulky and will have a strong preference for the equatorial position. The amine group is less bulky but also favors the equatorial position. Consequently, the most stable conformation for this molecule is the trans isomer where both the amine and the 4-methylpiperazin-1-yl groups are in equatorial positions (trans-diequatorial). This arrangement minimizes steric strain and results in the lowest energy state for the molecule. The trans-diaxial conformation would be highly unstable due to severe 1,3-diaxial interactions. The cis isomer, having one group axial and one equatorial, would be of intermediate stability, but less favored than the trans-diequatorial conformer.

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions of Related Derivatives

While the specific crystal structure of this compound has not been reported, X-ray crystallographic studies of related piperazine derivatives consistently show that the piperazine ring adopts a chair conformation in the solid state. nih.gov For instance, the crystal structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine reveals a slightly distorted chair conformation for the piperazine ring. nih.gov This is the thermodynamically favored conformation.

Based on this evidence, it is highly probable that in the solid state, both the cyclohexane and the piperazine rings in this compound exist in stable chair conformations. In the most stable trans-diequatorial isomer, the bulky substituents are positioned to minimize steric repulsion.

Furthermore, the presence of the primary amine group allows for the formation of intermolecular hydrogen bonds. In the crystalline lattice, it is expected that the amine group acts as a hydrogen bond donor, interacting with the nitrogen atoms of the piperazine ring of neighboring molecules, which act as hydrogen bond acceptors. These intermolecular interactions play a crucial role in the packing and stabilization of the crystal structure.

Theoretical and Computational Chemistry Studies on 4 4 Methylpiperazin 1 Yl Cyclohexan 1 Amine

Quantum Chemical Calculations: Awaiting Investigation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, for 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (B1426727), key analyses remain to be performed.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

There are no available studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry, electronic structure (such as HOMO-LUMO energy gaps), or the total energy of this compound. Such calculations would be crucial in predicting its reactivity and stability.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Charge Distribution

An NBO analysis is instrumental in describing the charge distribution across a molecule and understanding the nature of its chemical bonds. This analysis has not been reported for this compound, leaving its specific intramolecular interactions and charge transfers unquantified.

Conformational Landscape Exploration and Stability Analysis

The cyclohexane (B81311) ring and the piperazine (B1678402) ring both allow for multiple conformations. A thorough conformational analysis to identify the most stable chair, boat, or twist-boat forms of the cyclohexane and the chair or boat conformations of the piperazine, and their relative energies, has not been published for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational prediction of spectroscopic data such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) is a common application of quantum chemistry. However, no such predictive studies for this compound are available in the literature to correlate with potential experimental data.

Molecular Modeling and Dynamics Simulations: A Field Ripe for Exploration

Molecular modeling and simulations are vital for understanding how a molecule might interact with biological systems. For this compound, this area is also unexplored.

Molecular Docking Studies of Amine Derivatives with Biological Macromolecules (e.g., DNA, Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no published molecular docking studies investigating the interaction of this compound with any biological macromolecules like enzymes, receptors, or DNA. Such studies would be invaluable in screening for potential pharmacological activity.

Based on a comprehensive review of available scientific literature, there are no specific published theoretical or computational chemistry studies focusing solely on the compound This compound . The required in-depth data for the outlined sections—Mechanistic Insights into Ligand-Protein Interaction and Binding Site Analysis, Computational Structure-Activity Relationship (SAR) Analysis, and Computational Investigations of Reaction Mechanisms Involving Amine Functionalities—is not present in the public domain for this specific molecule.

While computational studies, including molecular docking and SAR analyses, have been conducted on numerous related compounds containing either a piperazine or a cyclohexylamine (B46788) moiety, these findings are specific to the respective molecules and protein targets investigated in those studies. Extrapolating such specific data and applying it to "this compound" would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound without fabricating research findings. To maintain scientific integrity and accuracy, this article cannot be written as requested due to the absence of the necessary primary research data.

Exploration of Biological Activities and Molecular Interactions of 4 4 Methylpiperazin 1 Yl Cyclohexan 1 Amine Analogs: Mechanistic and Target Oriented Research

Investigation of Receptor Binding Profiles and Modulatory Effects of Piperazine (B1678402) Derivatives

Piperazine derivatives have demonstrated a wide range of affinities and modulatory effects on various receptors, playing a crucial role in the central nervous system.

The structural versatility of the piperazine scaffold allows for its interaction with a variety of neurotransmitter receptors, often with high affinity and selectivity.

Histamine (B1213489) Receptors: Certain piperazine derivatives have been identified as potent antagonists of the histamine H3 receptor (H3R). nih.gov For instance, in a comparative study, a piperazine-containing compound showed high affinity for the human H3R with a Ki value of 3.17 nM. nih.gov These compounds demonstrated negligible affinity for other histamine receptor subtypes, indicating a selective binding profile. nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making its antagonists potential therapeutic agents for neurological disorders. nih.gov

Serotonin (B10506) (5-HT) Receptors: The piperazine ring is a key feature in many ligands for serotonin receptors. Derivatives have been developed that show high affinity for various 5-HT subtypes. One such derivative, AZ10419369, which contains a methyl-piperazine group, was found to be a potent ligand for the 5-HT1B receptor with an inhibition constant (Ki) of 0.8 nM. frontiersin.org Other research has focused on developing multi-target ligands, with certain arylpiperazine derivatives showing affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov For example, compound 8b displayed a high affinity for the 5-HT7 receptor with a Ki of 9.38 nM. nih.gov Additionally, 1,3,5-triazine-methylpiperazine derivatives have been synthesized, showing very high affinity and selectivity for the 5-HT6 receptor. rsc.org

Dopamine (B1211576) Receptors: In the pursuit of multi-target antipsychotics, piperazine-based compounds have been designed to interact with dopamine receptors. nih.gov Arylpiperazine derivatives have been evaluated for their affinity at the dopamine D2 receptor, among other targets. nih.gov For instance, SLV313, a piperazine derivative, has been characterized as a D2/D3 receptor antagonist. rsc.org The development of ligands that modulate a combination of dopamine and serotonin receptors is a key strategy in creating atypical antipsychotics with improved efficacy and side-effect profiles. nih.govnih.gov

Interactive Table: Binding Affinities of Piperazine Derivatives at Neurotransmitter Receptors The table below summarizes the binding affinities (Ki, nM) of representative piperazine derivatives for various neurotransmitter receptors.

| Compound Class/Name | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Piperazine Derivative (Cmpd 4) | Histamine H3 | 3.17 |

| AZ10419369 | Serotonin 5-HT1B | 0.8 |

| Arylpiperazine (8b) | Serotonin 5-HT7 | 9.38 |

| 1,3,5-Triazine-methylpiperazine (Cmpd 4) | Serotonin 5-HT6 | 11 |

| Benzylpiperazinyl Derivative (15) | Sigma-1 (σ1) | 1.6 |

| Benzylpiperazinyl Derivative (8) | Sigma-1 (σ1) | 3.1 |

| Benzhydryl Piperazine (LDK1229) | Cannabinoid CB1 | 220 |

Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in various cellular functions and neurological conditions. Piperazine derivatives have emerged as a promising class of σ1 receptor ligands.

Research has shown that some piperazine-based compounds can exhibit high affinity and selectivity for the σ1 receptor. nih.govnih.gov The design of these ligands often involves incorporating a benzylpiperazine moiety. nih.gov For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) demonstrated a very high affinity for the σ1 receptor (Ki = 1.6 nM) and excellent selectivity over the σ2 subtype (selectivity ratio = 886). nih.gov

Structure-activity relationship (SAR) studies have provided key insights into ligand design. It has been observed that the nature of the amine in the core scaffold is critical. In some series, replacing a piperazine ring with a piperidine (B6355638) ring dramatically increased σ1 receptor affinity from a micromolar to a low nanomolar range (Ki changing from 1531 nM to 3.64 nM). nih.gov Further studies on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines identified structural features for optimal σ1 affinity, leading to compounds with Ki values as low as 2.6 nM. nih.gov Computational methods like molecular docking and dynamics simulations have been employed to understand the binding modes of these ligands, revealing crucial interactions with amino acid residues within the receptor's binding pocket. mdpi.com This rational design approach aids in the optimization of both potency and selectivity for the σ1 receptor. nih.govmdpi.com

Interactive Table: Sigma Receptor Binding Data for Piperazine Analogs This table presents the binding affinities (Ki, nM) and selectivity ratios of various piperazine derivatives for sigma receptors.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound 15 | 1.6 | 1418 | 886 |

| Compound 8 | 3.1 | 1339 | 432 |

| Compound 13 | 2.7 | 102.6 | 38 |

| Compound 30 | 2.6 | 486.2 | 187 |

| Piperazine Cmpd 4 | 1531 | >10000 | >6.5 |

The cannabinoid CB1 receptor is a G-protein coupled receptor that has been a target for treating obesity and related metabolic disorders. Inverse agonists at this receptor not only block agonist activity but also reduce the receptor's basal level of signaling. The benzhydryl piperazine scaffold has been identified as a "privileged structure" for developing novel CB1 receptor modulators. mdpi.com

Researchers have synthesized and tested a series of benzhydryl piperazine analogs, demonstrating that some exhibit inverse agonist profiles for the CB1 receptor. One such compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was shown to bind to the CB1 receptor with a Ki value of 220 nM and act as an inverse agonist. The benzhydryl piperazine structure is thought to mimic the biaryl heteroaromatic ring moiety common to other CB1 inverse agonists. Docking studies suggest that these compounds form interactions with the inactive state of the CB1 receptor, consistent with the binding of other known inverse agonists. The identification of this scaffold provides a distinct chemical class for the development of CB1 inverse agonists.

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor and transcription factor that is essential for the differentiation and function of T helper 17 (Th17) cells, which are key players in autoimmune diseases. Modulation of RORγt activity is therefore a promising therapeutic strategy.

The mechanism of RORγt modulation by small molecules involves binding to the ligand-binding domain (LBD) and altering the conformation of the activation function helix (AF2 or H12). Inverse agonists function by disrupting the active conformation of H12. This disruption prevents the recruitment of coactivator proteins and can promote the recruitment of corepressors, leading to a decrease in the transcription of target genes like IL-17. A key interaction for maintaining the active conformation is a hydrogen bond between His479 and Tyr502, which stabilizes H12. Inverse agonists can directly disrupt this interaction, destabilizing H12 and inactivating the receptor. While the general mechanisms of RORγt modulation are well-understood, specific research directly linking piperazine-containing scaffolds to RORγt modulation is still an emerging area.

Enzyme Inhibition Studies and Mechanistic Insights

Beyond receptor modulation, piperazine analogs have been investigated as inhibitors of critical bacterial enzymes, offering a pathway for the development of novel antibacterial agents.

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, making them validated targets for antibacterial drugs. The piperazine ring is a well-known component of the fluoroquinolone class of antibiotics, which target these enzymes.

The mechanism of fluoroquinolones involves stabilizing the complex formed between the enzyme and cleaved DNA, which prevents DNA re-ligation and leads to lethal double-strand breaks. The piperazine moiety, typically at the C-7 position of the quinolone core, plays a crucial role in determining the potency, antibacterial spectrum, and pharmacokinetic properties of the drug. Modifications to the N-4 position of this piperazine ring with bulky or lipophilic substituents have been shown to enhance antibacterial activity and inhibit bacterial DNA gyrase. For example, certain N4-piperazinyl ciprofloxacin (B1669076) hybrids have shown potent inhibitory activity against S. aureus DNA gyrase, with IC50 values more potent than the parent compound, ciprofloxacin.

Other classes of inhibitors containing piperazine moieties have also been developed. These compounds may act through different mechanisms, such as binding to the ATPase site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, which is distinct from the quinolone binding site. This dual-targeting capability can be advantageous in overcoming bacterial resistance.

Interactive Table: Inhibition of Bacterial Topoisomerases by Piperazine Analogs The table shows the half-maximal inhibitory concentrations (IC50, µM) for representative piperazine-containing compounds against bacterial enzymes.

| Compound Class/Name | Target Enzyme | Target Organism | IC50 (µM) |

|---|---|---|---|

| Ciprofloxacin Hybrid (2b) | DNA Gyrase | S. aureus | 0.231 |

| Ciprofloxacin (Reference) | DNA Gyrase | S. aureus | 0.323 |

| s-Triazine Derivative (5) | DNA Gyrase | E. coli | 7.54 (µg/mL) |

| s-Triazine Derivative (5) | Topoisomerase IV | E. coli | 1.63 (µg/mL) |

Kinase Inhibition Profiles of Piperazine-Containing Compounds

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within kinase active sites. nih.govnih.gov As a core component of numerous approved drugs, the piperazine moiety often serves as a basic and hydrophilic group to optimize pharmacokinetic profiles or as a versatile linker to correctly orient pharmacophoric groups for target engagement. nih.gov Analogs and derivatives containing this heterocycle have been shown to inhibit a wide range of protein kinases, which are crucial regulators of cellular functions like growth, proliferation, and apoptosis. nih.gov

One of the primary mechanisms for the anticancer activity of piperazine derivatives is their ability to inhibit various kinases. nih.gov These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net For instance, several CDK4/6 inhibitors approved for cancer treatment, such as Palbociclib and Ribociclib, feature a piperazine ring. X-ray crystallography studies reveal that in these complexes, the piperazine ring, which is typically positively charged, is situated in the solvent-exposed region of the kinase, where it can form important interactions. nih.gov

The development of novel kinase inhibitors often involves hybridizing the piperazine scaffold with other pharmacologically active moieties. In one such study, benzofuran (B130515) and piperazine building blocks were combined to design novel type II CDK2 inhibitors. Several of these hybrid compounds demonstrated potent inhibitory activity against CDK2, with IC₅₀ values in the nanomolar range, surpassing the efficacy of the reference standard, staurosporine. nih.govresearchgate.net This highlights the strategic utility of the piperazine scaffold in creating highly potent and selective kinase inhibitors. The structural versatility of piperazine allows for its incorporation into diverse molecular architectures, leading to the discovery of inhibitors for various kinase families. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9h (Benzofuran-Piperazine Hybrid) | CDK2 | 40.91 nM | nih.gov |

| Compound 11d (Benzofuran-Piperazine Hybrid) | CDK2 | 41.70 nM | nih.gov |

| Compound 11e (Benzofuran-Piperazine Hybrid) | CDK2 | 46.88 nM | nih.gov |

| Compound 13c (Benzofuran-Piperazine Hybrid) | CDK2 | 52.63 nM | nih.gov |

| Staurosporine (Reference) | CDK2 | 56.76 nM | nih.govresearchgate.net |

| Compound 4 (Pyrazolo[3,4-b]pyridine derivative) | PIM-1 | 11.4 nM | researchgate.net |

| Compound 10 (Pyrazolo[3,4-b]pyridine derivative) | PIM-1 | 17.2 nM | researchgate.net |

Cholinesterase and Monoamine Oxidase Inhibition in Related Structures

Derivatives containing the piperazine moiety, particularly N-methyl-piperazine, have been investigated as inhibitors of enzymes central to neurodegenerative diseases, such as cholinesterases (ChEs) and monoamine oxidases (MAOs). nih.gov Monoamine oxidase inhibitors are known to up-regulate neurotransmitters like dopamine and noradrenaline, while cholinesterase inhibitors help preserve cholinergic functions, making dual-target inhibitors a promising therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Studies on piperazine-substituted chalcones have identified compounds with potent and selective inhibitory activity against MAO-B. For example, specific fluorinated piperazine chalcone (B49325) derivatives demonstrated remarkable, reversible, and competitive inhibition of MAO-B with IC₅₀ values in the sub-micromolar range. nih.govnih.gov The introduction of a methyl group onto the piperazine nitrogen, as seen in 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (B1426727), has been shown to significantly enhance acetylcholinesterase (AChE) inhibitory potency while maintaining MAO-B inhibition, creating effective dual-target agents. nih.gov For instance, certain 4-methylpiperazine chalcones exhibited IC₅₀ values against AChE that were substantially lower than their desmethyl analogs. nih.gov

Similarly, other studies on benzothiazolone derivatives have shown that compounds containing piperazine structures can effectively inhibit butyrylcholinesterase (BChE) more potently than AChE. mdpi.com This selectivity is significant, as BChE activity increases in the later stages of Alzheimer's disease. The kinetic analysis of these inhibitors often reveals a reversible and non-competitive or competitive mode of inhibition, suggesting they are promising candidates for further development. nih.govmdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 2k (N-methyl-piperazine chalcone) | MAO-B | 0.71 µM | Reversible, Competitive | nih.gov |

| Compound 2k (N-methyl-piperazine chalcone) | AChE | 8.10 µM | Not specified | nih.gov |

| Compound 2n (N-methyl-piperazine chalcone) | MAO-B | 1.11 µM | Reversible, Competitive | nih.gov |

| Compound 2n (N-methyl-piperazine chalcone) | AChE | 4.32 µM | Not specified | nih.gov |

| Compound PC10 (Piperazine chalcone) | MAO-B | 0.65 µM | Reversible, Competitive | nih.gov |

| Compound PC11 (Piperazine chalcone) | MAO-B | 0.71 µM | Reversible, Competitive | nih.gov |

| Compound M13 (Benzothiazolone derivative) | BChE | 1.21 µM | Reversible, Non-competitive | mdpi.com |

| Compound S5 (Pyridazinobenzylpiperidine) | MAO-B | 0.203 µM | Reversible | mdpi.com |

Investigation of Mitochondrial ATP Synthase Hydrolytic Activity as a Molecular Target

Mitochondrial F₁F₀-ATP synthase is a complex molecular motor responsible for the majority of cellular ATP production through oxidative phosphorylation. nih.gov However, under certain pathological conditions, such as ischemia, the enzyme can reverse its function and hydrolyze ATP, depleting cellular energy reserves and contributing to cell death. ucl.ac.ukmicropublication.org Consequently, the selective inhibition of this hydrolytic activity, without affecting ATP synthesis, has emerged as an attractive therapeutic strategy. nih.gov

Research into inhibitors of ATP synthase has revealed that various classes of compounds can target this enzyme. nih.govnih.gov Notably, studies involving pyrazolopyridine derivatives have identified compounds that selectively inhibit ATP hydrolysis. Molecular modeling simulations of these inhibitors have provided insights into their mechanism of action. It was discovered that the piperazine moiety of one such potent inhibitor plays a crucial role by forming a salt bridge with a key glutamate (B1630785) residue (E289) within the γ-subunit of the F₁ domain. ucl.ac.uk This specific interaction is believed to prevent the counterclockwise rotation of the γ-subunit, which is necessary for ATP hydrolysis, thereby explaining the compound's selectivity. ucl.ac.uk

This finding underscores the potential for designing derivatives of this compound to specifically target the hydrolytic function of ATP synthase. The piperazine group within the scaffold can be leveraged to establish critical interactions within the enzyme's catalytic core. The ability to modulate ATP synthase function is a promising area of research, with inhibitors being explored for various therapeutic applications. nih.govnih.gov The targeted inhibition of ATP hydrolysis represents a refined approach to mitigating cellular damage in diseases characterized by metabolic stress. ucl.ac.uk

Development of this compound Derivatives as Scaffolds for Novel Bioactive Molecules

The this compound structure represents a versatile and valuable scaffold for the development of new bioactive molecules. Its three-dimensional architecture, combining a cyclohexane (B81311) ring with a piperazine moiety, provides a robust framework for introducing diverse functional groups to target a wide array of biological macromolecules. acs.orgmdpi.com The primary amine on the cyclohexane ring serves as a key reactive handle for derivatization, allowing for the synthesis of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).

The utility of this scaffold is evident in the development of selective CDK2 degraders. Medicinal chemistry efforts have utilized a cyclohexyl-piperazine fragment to improve the metabolic stability and oral bioavailability of these complex molecules. acs.org By replacing more metabolically labile linkers with the cyclohexyl-piperazine unit, researchers were able to create compounds with significantly improved pharmacokinetic properties, a critical step in drug development. acs.org

Furthermore, the piperazine ring itself is a cornerstone in medicinal chemistry, known for its ability to serve as a linker or as a key pharmacophoric element in molecules designed as kinase inhibitors, antipsychotics, and antihistamines. nih.govnih.gov The synthesis of new derivatives can be achieved through established chemical transformations. For example, the precursor ketone, 4-(4-methylpiperazin-1-yl)cyclohexan-1-one, can be readily converted to the target amine via reductive amination, which then opens avenues for extensive chemical modification. vibrantpharma.com The combination of the conformationally flexible cyclohexane ring and the functionally critical piperazine group makes this scaffold a promising starting point for generating libraries of compounds aimed at discovering novel therapeutics for various diseases. mdpi.commdpi.com

Future Directions in Academic Research on 4 4 Methylpiperazin 1 Yl Cyclohexan 1 Amine

Expansion of Stereoselective Synthetic Methodologies for Specific Isomers

The stereochemistry of the cyclohexane (B81311) ring in 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (B1426727) is a critical determinant of its biological activity. The cis and trans isomers can exhibit markedly different pharmacological profiles. Therefore, a pivotal direction for future research lies in the development of highly efficient and stereoselective synthetic routes to access specific isomers in high purity.

The table below summarizes potential stereoselective synthetic strategies that warrant further investigation.

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Biocatalytic Desymmetrization | High stereoselectivity, mild reaction conditions. | Screening of novel transaminases and other enzymes. |

| Chiral Auxiliary-Mediated Synthesis | Well-established and reliable method. | Design of new, more efficient chiral auxiliaries. |

| Asymmetric Hydrogenation | Potentially high throughput and scalable. | Development of novel chiral catalysts for this substrate. |

Advanced Biophysical Characterization of Molecular Interactions at the Atomic Level

A comprehensive understanding of how this compound interacts with its biological targets at an atomic level is crucial for rational drug design. Future research should employ a suite of advanced biophysical techniques to meticulously characterize these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformation of flexible molecules like this compound. Temperature-dependent NMR studies can provide valuable insights into the conformational dynamics of the piperazine (B1678402) and cyclohexane rings, which can influence binding to a target protein. rsc.orgnih.gov Furthermore, protein-observed and ligand-observed NMR experiments can be used to map the binding interface and determine the orientation of the compound within the binding pocket of its target. nih.gov

X-ray crystallography offers the potential for a high-resolution, static picture of the compound bound to its target protein. iucr.orgsemanticscholar.orgiucr.orgnih.govresearchgate.net Obtaining a co-crystal structure would provide definitive information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. iucr.orgsemanticscholar.orgiucr.orgnih.govresearchgate.net This structural information is invaluable for subsequent structure-based drug design efforts.

To complement these structural techniques, methods that probe the thermodynamics and kinetics of binding are essential. Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.govnih.govspringernature.comresearchgate.netresearchgate.net This thermodynamic signature provides a deeper understanding of the driving forces behind the molecular recognition process. nih.govnih.govspringernature.comresearchgate.netresearchgate.netSurface Plasmon Resonance (SPR) , on the other hand, can provide real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants. nih.gov The residence time of a drug on its target, which is related to the off-rate, is increasingly recognized as a critical parameter for in vivo efficacy. nih.gov

The following table outlines key biophysical techniques and the insights they can provide for future research on this compound.

| Biophysical Technique | Key Information Provided |

| NMR Spectroscopy | Solution-state conformation, binding interface mapping. rsc.orgnih.gov |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. iucr.orgsemanticscholar.orgiucr.orgnih.govresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters. nih.govnih.govspringernature.comresearchgate.netresearchgate.net |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association and dissociation rates). nih.gov |

Integrated Computational and Experimental Approaches for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the mechanism of action of this compound, future research should leverage the synergy between computational and experimental approaches. ekb.egnih.govnih.gov

Molecular docking studies can be employed to predict the binding mode of the compound to its putative biological targets. ekb.egnih.govnih.gov These computational models can generate hypotheses about key interactions that can then be tested experimentally through site-directed mutagenesis of the target protein and subsequent biophysical characterization of binding.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex over time. MD simulations can reveal how the compound and the protein adapt to each other upon binding, the stability of key interactions, and the role of solvent molecules in the binding process. This dynamic information is complementary to the static picture provided by X-ray crystallography.

An iterative cycle of computational prediction, experimental validation, and model refinement will be crucial for a comprehensive elucidation of the mechanism of action. This integrated approach will not only provide a deeper understanding of the existing compound but also guide the design of next-generation analogs with improved properties.

Rational Design and Synthesis of Novel Analogs for Probing Specific Biological Targets and Pathways

Building upon the knowledge gained from stereoselective synthesis, biophysical characterization, and computational modeling, the rational design and synthesis of novel analogs of this compound represents a promising avenue for future research. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in a variety of biological interactions. nih.govresearchgate.net

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the molecule, researchers can probe the importance of various structural features for biological activity. For example, modifications to the methyl group on the piperazine ring could explore the impact of steric bulk and electronics on target engagement. Similarly, substitutions on the cyclohexane ring could be used to fine-tune the conformational preferences of the molecule and introduce new interaction points.

The piperazine moiety itself offers a versatile handle for chemical modification. nih.govresearchgate.net For instance, the secondary amine of the piperazine can be functionalized with a wide range of substituents to explore different chemical spaces and target new biological pathways. This could involve the introduction of hydrogen bond donors and acceptors, hydrophobic groups, or reactive moieties for covalent targeting of specific proteins.

The table below presents potential modification sites on the this compound scaffold and the rationale for their exploration in the design of novel analogs.

| Modification Site | Rationale for Modification | Potential New Analogs |

| Methyl group on piperazine | Explore steric and electronic effects on binding. | Analogs with ethyl, propyl, or other alkyl groups. |

| Cyclohexane ring | Modulate conformational preferences and introduce new interactions. | Hydroxylated or fluorinated cyclohexane analogs. |

| Piperazine ring nitrogen | Introduce diverse chemical functionalities to target new pathways. | Acylated, sulfonylated, or alkylated piperazine derivatives. |

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogs, ultimately contributing to the development of new and effective medicines.

Q & A

Basic Research Questions

Q. What stereochemical considerations are critical during the synthesis of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, and how are enantiomers resolved?

- Methodological Answer : The stereochemistry of the cyclohexane ring significantly impacts biological activity. For example, (1S,4S)- and (1R,4R)-isomers of this compound were synthesized via debenzylation of dibenzyl-protected intermediates (Step 5, Scheme 37 in ). Chiral resolution can be achieved using chiral HPLC or crystallization techniques. The stereochemical integrity of intermediates should be confirmed via NMR coupling constants (e.g., for axial-equatorial proton coupling in cyclohexane) and optical rotation measurements .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI+ MS (e.g., m/z 198 [M+H] for the free base) confirms molecular weight and purity.

- NMR Spectroscopy : NMR (300 MHz, MeOD) resolves stereochemistry and substituent positioning (e.g., δ 3.03 ppm for piperazine protons, δ 1.31–1.79 ppm for cyclohexane protons).

- Elemental Analysis : Validates empirical formulas (e.g., CHN) with <0.4% deviation in C/H/N ratios ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the cyclohexane and piperazine moieties. For example:

- Triazine Derivatives : Substituting the cyclohexylamine group with aryl/heteroaryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhances antileukemic activity (IC values <10 μM) by modulating electron-withdrawing/donating effects ().

- Spiro-Fused Systems : Compounds like spiro[cyclohexane-pyrazino-pyrrolo-pyrimidinone] (e.g., COMPOUND 37, m/z 452 [M+H]) exploit rigidity to improve target binding ().

- Experimental Design : Use 3D-QSAR models to predict substituent effects on binding affinity and solubility ().

Q. What experimental strategies address discrepancies in biological activity between enantiomers of this compound?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (1S,4S) and (1R,4R)-isomers separately in target inhibition assays (e.g., kinase or receptor binding). For instance, COMPOUND 41 (1S,4S) and COMPOUND 37 (1R,4R) showed distinct NMR shifts (δ 4.06 vs. δ 3.68 ppm for key protons), suggesting divergent conformations ().

- Molecular Dynamics (MD) Simulations : Compare enantiomer-protein docking stability to identify steric/electronic mismatches.

Q. How can computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism sites. The methylpiperazine group is prone to N-demethylation, which can be mitigated by introducing bulky substituents (e.g., cyclopropylmethyl, ).

- Metabolite Identification : LC-MS/MS analysis of liver microsome incubations detects oxidation products (e.g., N-oxide formation at m/z +16).

Methodological Design & Contradiction Analysis

Q. How should researchers design experiments to resolve contradictions in reported biological data for this compound class?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., K562 leukemic cells) and protocols (e.g., MTT assay, 48h incubation).

- Control for Stereochemical Purity : Verify enantiomer ratios via chiral chromatography before testing.

- Data Normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to minimize batch-to-batch variability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.